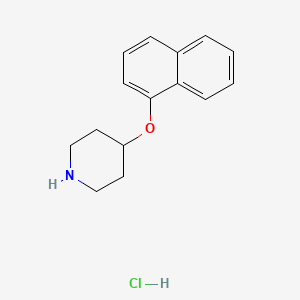

1-Naphthyl 4-piperidinyl ether hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-naphthalen-1-yloxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13;/h1-7,13,16H,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUAXBUXKXMOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Development

Established Synthetic Pathways for 1-Naphthyl 4-Piperidinyl Ether Hydrochloride

The traditional synthesis of this compound relies on fundamental organic reactions, including etherification, piperidine (B6355638) synthesis, and salt formation, which are well-documented in the chemical literature.

The formation of the naphthyl ether bond is a critical step in the synthesis. The Williamson ether synthesis is a classic and widely used method for preparing ethers, including aryl ethers. nih.govresearchgate.net This reaction involves the reaction of an alkoxide with a primary alkyl halide. researchgate.net In the context of synthesizing 1-Naphthyl 4-piperidinyl ether, this would typically involve the reaction of 1-naphthoxide (the conjugate base of 1-naphthol) with a suitably substituted piperidine.

The general mechanism involves the deprotonation of 1-naphthol (B170400) with a strong base, such as sodium hydride or sodium hydroxide, to form the highly nucleophilic 1-naphthoxide ion. acs.orgacs.org This nucleophile then attacks an electrophilic piperidine derivative, typically a 4-halopiperidine or a piperidine with a leaving group at the 4-position, in an SN2 reaction to form the desired ether linkage. researchgate.netacs.org The reactivity of the alkyl halide is a crucial factor, with primary halides being the most effective for this type of substitution. nih.gov

| Reactants | Reagents | Product | Reaction Type |

| 1-Naphthol and 4-Halo-N-protected-piperidine | Strong Base (e.g., NaH, NaOH) | N-protected-1-Naphthyl 4-piperidinyl ether | Williamson Ether Synthesis (SN2) |

Modern variations of etherification include copper- or palladium-catalyzed cross-coupling reactions, which can be effective for forming aryl ethers under milder conditions and with a broader substrate scope. nih.govresearchgate.net These methods can sometimes overcome the limitations of the traditional Williamson synthesis, particularly when dealing with less reactive substrates. nih.gov

The piperidine moiety is a common structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov For the synthesis of this compound, a pre-functionalized piperidine ring is often employed. The synthesis of the piperidine ring itself can be achieved through several key strategies:

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a common and direct method to produce the corresponding piperidines. nih.gov Various catalysts, such as rhodium, ruthenium, or nickel, can be employed, often requiring high pressure and temperature. nih.gov

Reductive Amination: The reductive amination of a δ-ketoamine or a related precursor can lead to the formation of the piperidine ring. google.com This involves the formation of an imine or enamine intermediate followed by reduction.

Cyclization of Acyclic Precursors: Intramolecular cyclization of suitably functionalized linear molecules is a versatile approach. For instance, the cyclization of a 5,6-unsaturated amine can be promoted by various reagents to form the piperidine ring. nih.gov

Dieckmann Condensation: 4-Piperidones, which can be precursors to 4-hydroxypiperidine, are often synthesized via the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. dtic.mil

A common precursor for the synthesis of the target molecule is N-Boc-4-hydroxypiperidine, which can be prepared from N-Boc-piperidin-4-one. google.srresearchgate.net The hydroxyl group can then be converted to a good leaving group for the subsequent etherification reaction.

The final step in the synthesis is the formation of the hydrochloride salt. As a basic compound, the piperidine derivative can be readily converted into its corresponding salt by treatment with an acid. nih.gov For the formation of the hydrochloride salt, a solution of hydrogen chloride in an organic solvent, such as diethyl ether, methanol, or 1,4-dioxane, is typically added to a solution of the free base. google.srresearchgate.netnih.gov The resulting salt often precipitates from the solution and can be isolated by filtration. google.sr This process not only improves the compound's stability and solubility in aqueous media but also facilitates its purification. news-medical.net

| Starting Material | Reagent | Product | Purpose |

| 1-Naphthyl 4-piperidinyl ether (free base) | Hydrogen Chloride (in a suitable solvent) | This compound | Salt formation for improved stability and solubility |

Advanced Synthetic Methodologies and Stereochemical Control

Modern synthetic organic chemistry offers more sophisticated methods that allow for greater control over the stereochemistry of the piperidine ring, which can be crucial for the biological activity of the final compound.

The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research. acs.orgacs.orgnih.gov These methods aim to control the spatial arrangement of substituents on the piperidine ring, leading to the formation of specific stereoisomers.

Diastereoselective Synthesis: Diastereoselective approaches often rely on substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. acs.org For example, the reduction of a substituted N-acylpyridinium ion can proceed with high diastereoselectivity. acs.org Another strategy involves the diastereoselective epoxidation of a tetrahydropyridine (B1245486) precursor, followed by regioselective ring-opening to introduce a substituent at the 4-position with a defined stereochemistry. acs.orgnih.gov

Enantioselective Synthesis: Enantioselective methods utilize chiral catalysts or auxiliaries to introduce chirality into the molecule. researchgate.net This is particularly important when synthesizing a single enantiomer of a chiral drug. Key approaches include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, allows for the enantioselective hydrogenation of prochiral pyridinium (B92312) salts or enamines to yield chiral piperidines. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze enantioselective Mannich or Michael reactions to construct chiral piperidine precursors. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring. researchgate.net

| Methodology | Key Feature | Outcome |

| Diastereoselective Synthesis | Substrate-controlled reactions | Formation of specific diastereomers |

| Enantioselective Synthesis | Use of chiral catalysts or auxiliaries | Formation of a single enantiomer |

Recent advances in synthetic methodology have introduced novel coupling and annulation reactions that provide efficient and modular routes to complex piperidine scaffolds. acs.org

Novel Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the intramolecular formation of C-N bonds to construct the piperidine ring. google.com Furthermore, novel methods for the direct C-O bond formation between an aryl group and a piperidinol under mild conditions are continually being developed, offering alternatives to the classical Williamson ether synthesis. researchgate.net

Annulation Reactions: Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for piperidine synthesis. researchgate.netresearchgate.net These can include:

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): The reaction of an imine with a diene can provide a direct route to tetrahydropyridine derivatives, which can then be reduced to piperidines. Chiral Lewis acids can be used to induce enantioselectivity in these reactions. researchgate.net

Radical Cyclizations: Intramolecular radical cyclizations of unsaturated amines can be an effective method for constructing the piperidine ring. nih.gov

Transition-Metal-Catalyzed Annulations: Catalytic cycles involving metals like rhodium or palladium can be used to construct the piperidine ring from acyclic precursors through C-H activation and subsequent cyclization. nih.gov

These advanced methods provide chemists with a powerful toolkit to synthesize complex piperidine derivatives like this compound with high levels of efficiency and stereochemical control.

Design and Synthesis of Structural Analogues and Derivatives

The exploration of the chemical space around the 1-Naphthyl 4-piperidinyl ether scaffold is driven by the need to understand structure-activity relationships (SAR) and to optimize potency, selectivity, and drug-like properties.

The naphthalene (B1677914) ring serves as a crucial aromatic anchor, engaging in significant interactions with biological targets. Modifications to this system are a key strategy for modulating binding affinity and selectivity. Research has explored replacing the naphthalene group with other aromatic systems, such as benzene (B151609) or biphenyl (B1667301) rings, to alter structural rigidity and lipophilicity. nih.gov For instance, in a series of related compounds, derivatives with a naphthalene linker showed slightly higher activity than those with a biphenyl moiety, which in turn were more active than simpler benzene analogues. nih.gov This suggests that the extended aromatic surface of the naphthalene ring is beneficial for target engagement, likely through enhanced π–π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr) in the target's binding site. nih.gov

Synthetic approaches to introduce diversity in this part of the molecule often involve the reaction of a substituted naphthalene precursor, such as a naphthol or a halo-naphthalene, with the piperidine core. rsc.org For example, 2,3-dichloronaphthoquinone can be reacted with various amines to introduce different functionalities. rsc.org While the starting material is a naphthoquinone in this case, the principle of using functionalized naphthalene building blocks is a common strategy in the synthesis of diverse analogues. rsc.org

The piperidine moiety is a versatile scaffold that allows for extensive structural diversification to probe its interaction with target proteins and to enhance physicochemical properties. nih.govnih.gov A primary strategy involves introducing conformational constraints through the use of bridged analogues. nih.gov This approach not only reduces the flexibility of the molecule, potentially locking it into a more bioactive conformation, but also increases the sp³ character, which can improve drug-like properties. nih.gov

Examples of such modifications include the synthesis of:

Fused Cyclopropanes: Introducing small, strained rings to the piperidine core. nih.gov

Bridged Bicyclic Systems: Incorporating moieties such as 2-azanorbornanes, nortropanes, isonortropanes, and isoquinuclidines. nih.gov

Simpler Modifications: Introducing simple alkyl groups (e.g., methyl) or replacing the piperidine with a smaller 5-membered heteroalkyl ring. nih.gov

The synthesis of these diverse piperidine cores often begins from readily available starting materials like substituted pyridines, which are then hydrogenated to form the piperidine ring. nih.gov More complex bridged systems require multi-step synthetic sequences. nih.gov

The impact of these modifications on biological activity can be significant. The table below summarizes the structure-activity relationship (SAR) for various piperidine modifications on a closely related naphthalene-based antagonist.

| Modification Type | Example Moiety | General Impact on Affinity | Reference |

|---|---|---|---|

| Simple Alkyl Substitution | Methyl Groups | Generally causes only small differences in affinity (up to one order of magnitude). | nih.gov |

| Smaller Heterocycle | 5-Membered Heteroalkyl Ring | Can lead to a slight decrease in affinity compared to the 6-membered piperidine. | nih.gov |

| Fused Rings | Fused Cyclopropane | Maintains affinity, with minor variations based on stereochemistry. | nih.gov |

| Bridged Bicyclic Systems | 2-Azanorbornane | Well-tolerated; can maintain high affinity depending on the substitution pattern. | nih.gov |

| Bridged Bicyclic Systems | Nortropane / Isonortropane | Generally well-tolerated, with affinity influenced by the bridge orientation. | nih.gov |

| Bridged Bicyclic Systems | Isoquinuclidine | Can maintain potent activity, indicating the binding pocket accommodates bulky groups. | nih.gov |

The ether linkage is not merely a passive spacer but an active participant in molecular recognition. The ether oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. nih.gov For example, docking studies on related 4-oxypiperidine ethers revealed that the ether oxygen can form a hydrogen bond with the hydroxyl group of a Tyrosine residue (Tyr115) in the binding pocket. nih.gov The geometry and electronic properties of this linkage are therefore critical for optimal binding.

Optimization strategies focus on:

Conformational Rigidity: Replacing the flexible ether with more rigid linkers to lock the orientation of the naphthalene and piperidine rings.

Altering Length and Polarity: Introducing methylene (B1212753) or other groups adjacent to the ether to change the distance and polarity between the two main moieties.

Bioisosteric Replacement: Substituting the ether with other functional groups like thioethers or amines to probe the importance of the oxygen atom's hydrogen bonding capability.

Structure-activity relationship studies of benzyl (B1604629) ether compounds have shown that even subtle changes to the groups surrounding the ether linkage can potently influence biological activity and selectivity. nih.gov

Prodrug Approaches for the Chemical Compound

Prodrug design is a chemical modification strategy used to convert a drug into an inactive or poorly active form that, upon administration, undergoes biotransformation to release the active parent drug. nih.gov This approach is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. mdpi.comresearchgate.net

The fundamental principle of a prodrug is bioreversibility; it must be converted efficiently to the active drug in vivo through predictable chemical or enzymatic cleavage. nih.gov For compounds like this compound, which may have functional groups amenable to modification (such as a secondary amine on the piperidine or a modifiable group on an analogue), prodrug strategies are designed to achieve specific goals.

Key design principles include:

Enhancing Solubility: Attaching a polar, water-soluble moiety (e.g., an amino acid or a short polyethylene (B3416737) glycol chain) can improve aqueous solubility. nih.gov

Improving Permeability: Masking polar functional groups, such as amines or carboxylic acids (if present in an analogue), with more lipophilic moieties can enhance passage across biological membranes. mdpi.comnih.gov

Achieving Sustained Release: Designing the linker to be cleaved at a slow, controlled rate can prolong the drug's duration of action. nih.gov

Site-Selective Delivery: Utilizing linkers that are cleaved by enzymes concentrated in a specific target tissue can lead to localized drug release. acs.org

Common bioreversible linkages used in prodrug design are esters and carbamates, as the human body has numerous esterase and amidase enzymes capable of hydrolyzing these bonds. nih.govacs.org

The synthesis of ester and carbamate (B1207046) prodrugs involves derivatizing a suitable functional group on the parent molecule or one of its analogues.

Ester Prodrugs: If an analogue contains a carboxylic acid, ester prodrugs can be readily synthesized. A common method involves the coupling of the carboxylic acid with an appropriate alcohol using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Alternatively, the acid can be converted to a more reactive acyl chloride, which then reacts with the alcohol. nih.gov

Carbamate Prodrugs: Carbamates are versatile functional groups for creating prodrugs of amines, such as the secondary amine of the piperidine ring. acs.orgnih.gov The carbamate linkage is generally more stable to chemical hydrolysis than an ester linkage but remains susceptible to enzymatic cleavage. nih.gov Several synthetic methods are available:

Reaction with Chloroformates: The amine is reacted with an alkyl or aryl chloroformate in the presence of a base. For example, p-nitrophenyl chloroformate (PNPCOCl) can be used to create an activated carbonate that reacts efficiently with amines. acs.orgnih.gov

Use of Carbonyldiimidazole (CDI): N,N′-Carbonyldiimidazole is a reagent that reacts with secondary amines to form a carbamoylimidazolium salt. This intermediate can then react with an alcohol or phenol (B47542) to yield the desired carbamate. nih.gov

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate intermediate, which can be trapped by an alcohol to form the carbamate. nih.gov

A "double prodrug" strategy can also be employed, where two different functional groups on a molecule are masked. For instance, an analogue containing both a carboxylic acid and a piperidine amine could have the acid masked as an ester and the amine protected as a carbamate. nih.gov

Preclinical Pharmacological Characterization

Receptor Binding and Affinity Profiling

In Vitro Radioligand Binding Assays for Target Receptors (e.g., P2Y14R, Sigma Receptors, Cannabinoid Receptors)

Specific radioligand binding assay data detailing the affinity (e.g., Ki, IC50 values) of 1-Naphthyl 4-piperidinyl ether hydrochloride for P2Y14, Sigma, or Cannabinoid receptors could not be located in the reviewed literature.

Selectivity Screening Against Off-Target Receptors

Information regarding the selectivity profile of this compound against a panel of off-target receptors is not available in the public domain.

Species Differences in Receptor Recognition

No studies were identified that investigated potential species-specific differences in the binding of this compound to its putative receptors.

Functional Characterization in Preclinical Models

In Vitro Cellular Assays for Agonist/Antagonist Activity

Data from in vitro cellular assays to determine the functional activity (i.e., agonist, antagonist, or inverse agonist properties) of this compound at specific receptors are not described in the available scientific literature.

Evaluation in Relevant Non-Human In Vivo Efficacy Models

Reports on the evaluation of this compound in non-human in vivo models of disease to assess its efficacy are not present in the searched scientific databases.

Structure Activity Relationship Sar and Lead Optimization

Comprehensive Structure-Activity Relationship Analysis of 1-Naphthyl 4-Piperidinyl Ether Hydrochloride Analogues

The biological activity of this class of compounds is highly dependent on the specific arrangement and properties of its three main components: the naphthalene (B1677914) ring, the piperidine (B6355638) ring, and the ether bridge.

The naphthalene moiety is a critical component, and its substitution pattern significantly influences biological activity. The activity of naphthalene is often linked to its metabolites, which can interact with cellular proteins. mdpi.com SAR studies have demonstrated that the naphthalene ring system is often essential for potent activity. For instance, in some related series, replacing the naphthalene moiety with a smaller aromatic ring like benzene (B151609) can lead to a significant loss of inhibitory effects. frontiersin.org

The position of attachment and the nature of substituents on the naphthalene ring can modulate potency and selectivity. Studies on related structures have shown that shifting a substituent from the 1-position to the 2-position of the naphthyl group can impact metabolic stability and activity. researchgate.netnih.gov Furthermore, the introduction of various substituents can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. mdpi.comnih.gov For example, preliminary SAR studies on related naphthalene-1,4-diols indicated that the core structure was essential for activity, but modifications to other parts of the molecule could lead to modest changes in potency. nih.gov

| Naphthalene Substitution | Position | Observed/Hypothesized Effect on Activity | Reference |

|---|---|---|---|

| Unsubstituted (1-Naphthyl) | - | Baseline activity; serves as a key hydrophobic interaction moiety. | nih.gov |

| Unsubstituted (2-Naphthyl) | - | Often results in altered activity and potentially improved metabolic stability compared to the 1-naphthyl isomer. | researchgate.netnih.gov |

| Electron-Withdrawing Group (e.g., Halogen) | Various | Can block sites of metabolism and alter electronic interactions with the target, potentially increasing affinity. | researchgate.net |

| Electron-Donating Group (e.g., Methoxy) | Various | May enhance hydrogen bonding capabilities or introduce steric hindrance, affecting binding orientation and potency. | nih.gov |

The piperidine ring is not a simple linker; its conformation and stereochemistry are crucial for orienting the molecule correctly within the binding site of a biological target. nih.gov The piperidine ring typically adopts a stable chair conformation. researchgate.net However, the orientation of substituents (axial vs. equatorial) can be influenced by factors like pseudoallylic strain, which can force a substituent into an axial position. nih.gov

Introducing rigidity into the piperidine ring, for example by creating bridged systems like 2-azanorbornane or nortropane, has been a successful strategy in probing receptor interactions. nih.gov Such modifications constrain the molecule to a specific conformation, which can lead to higher affinity if that conformation is favorable for binding. nih.gov Interestingly, studies on some naphthalene-based antagonists have shown that receptors can tolerate various piperidine conformations, including boat-constrained forms, suggesting that the preferred binding conformation may deviate from an ideal chair state. nih.gov The stereochemistry of substituents on the piperidine ring is also critical, with different enantiomers often exhibiting significantly different binding affinities and biological activities. nih.gov

| Piperidine Modification | Conformational Effect | Impact on Activity | Reference |

|---|---|---|---|

| Unmodified Piperidine | Flexible chair conformation. | Baseline activity. | nih.gov |

| Axial vs. Equatorial Ether Linkage | Orients the naphthalene group differently in space. | Can significantly alter binding affinity depending on the target's topology. | nih.gov |

| Bridged Piperidine (e.g., Nortropane) | Introduces conformational rigidity. | Can enhance affinity by locking the molecule in a bioactive conformation; provides insights into the shape of the binding pocket. | nih.gov |

| Chiral Substituents | Creates stereoisomers (enantiomers/diastereomers). | Often results in stereospecific binding, where one isomer has significantly higher affinity than the other. | nih.gov |

The ether bridge connecting the naphthalene and piperidine moieties plays a crucial role in the pharmacophore. It is not merely a spacer but an active participant in ligand-target binding. The oxygen atom of the ether is a potential hydrogen bond acceptor, capable of forming key interactions with amino acid residues, such as tyrosine, within the target's binding site. nih.gov This hydrogen bonding capability can be a critical anchor point for the ligand, significantly contributing to its binding affinity. nih.gov

Medicinal Chemistry Strategies for Lead Optimization

Increasing a compound's affinity and selectivity for its intended target is a primary goal of lead optimization. One effective strategy is the introduction of conformational constraints. As mentioned, modifying the piperidine ring with bridging moieties can lock the molecule into a more rigid structure. nih.gov This pre-organization into a bioactive conformation reduces the entropic penalty of binding, often leading to a substantial increase in affinity. For example, the creation of a stereochemically pure (S,S,S) 2-azanorbornane analogue of a naphthalene-based antagonist resulted in a threefold higher affinity compared to its enantiomer. nih.gov

Selectivity can be improved by exploiting differences in the binding pockets of related receptors. By making targeted modifications to the naphthalene or piperidine rings, it is possible to introduce interactions that are favorable for the desired target but unfavorable for off-targets. nih.gov For instance, adding specific substituents can introduce steric hindrance that prevents binding to the more constricted active site of an off-target receptor while still allowing it to fit into the intended target.

A significant challenge in drug development is ensuring that a compound is not metabolized and cleared from the body too quickly. psu.edu Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound analogues.

A common approach is to identify and block metabolically vulnerable sites. researchgate.net For many compounds, aromatic rings and benzylic positions are susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net Introducing an electron-withdrawing group, such as a fluorine atom, onto the naphthalene ring can deactivate it towards oxidation. researchgate.net Another strategy is steric hindrance, where a bulky group is placed near a metabolic hotspot to physically block the approach of metabolic enzymes. psu.edu

| Structural Modification Strategy | Example | Effect on Metabolic Stability | Reference |

|---|---|---|---|

| Blocking Metabolic Hotspots | Introducing a halogen (e.g., fluorine) on the naphthalene ring. | Prevents oxidative metabolism at that position, increasing the compound's half-life. | researchgate.net |

| Steric Shielding | Adding a bulky group near a labile C-H bond. | Hinders the access of metabolic enzymes, slowing the rate of metabolism. | psu.edu |

| Ring System Modification | Replacing piperidine with homopiperidine. | Can alter metabolic pathways, potentially avoiding rapid N-dealkylation. | nih.gov |

| Isosteric Replacement | Shifting the ether linkage from the 1-naphthyl to the 2-naphthyl position. | May position the molecule differently in the enzyme active site, reducing the rate of metabolism. | researchgate.net |

| Reduction of Lipophilicity | Adding a polar functional group (e.g., hydroxyl). | Decreases binding to lipophilic metabolic enzymes, thereby improving stability. | researchgate.net |

Metabolic Studies and Analytical Methodologies

In Vitro Metabolism of the Chemical Compound

The in vitro metabolism of "1-Naphthyl 4-piperidinyl ether hydrochloride" has been investigated to understand its biotransformation. These studies focus on elucidating the metabolic pathways, identifying the resulting metabolite structures, and determining the specific enzyme systems responsible for these transformations. The metabolic fate of the compound is primarily determined by the enzymatic modification of its two core moieties: the naphthalene (B1677914) ring and the piperidine (B6355638) ring.

The primary metabolic pathways for compounds containing naphthalene and piperidine structures involve oxidative transformations. For the naphthalene moiety, metabolism is initiated by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides. These reactive intermediates can then undergo several transformations, including rearrangement to form naphthols (1-naphthol and 2-naphthol) or enzymatic hydration by epoxide hydrolase to yield trans-1,2-dihydro-1,2-naphthalenediol. zodiaclifesciences.comsielc.com

The piperidine ring is also a site for oxidative metabolism. A common pathway for piperidine-containing compounds is N-dealkylation, catalyzed by CYP enzymes, particularly CYP3A4. nih.gov Other potential transformations include ring oxidation to form lactams.

Based on the metabolism of structurally related compounds, the main metabolic pathways for "this compound" are proposed to be:

Hydroxylation of the naphthalene ring: This is a major pathway for naphthalene itself, leading to the formation of 1-naphthol (B170400) and 2-naphthol. zodiaclifesciences.com

Epoxidation and subsequent diol formation on the naphthalene ring. sielc.com

Oxidative cleavage of the ether linkage.

N-dealkylation of the piperidine moiety. nih.gov

Hydroxylation of the piperidine ring.

Through the metabolic pathways described, several potential metabolites of "this compound" can be postulated. The hydroxylation of the naphthalene ring would result in hydroxylated derivatives. For instance, studies on naphthalene metabolism have identified 1-naphthol, 2-naphthol, and trans-1,2-dihydro-1,2-naphthalenediol as primary metabolites. zodiaclifesciences.com Secondary metabolism can further modify these products into dihydroxynaphthalenes and naphthoquinones. zodiaclifesciences.com

The table below summarizes the potential metabolites formed from the primary metabolic transformations of the naphthalene and piperidine moieties.

| Moiety | Metabolic Reaction | Potential Metabolite Structure |

| Naphthalene | Hydroxylation | Hydroxy-naphthyl 4-piperidinyl ether |

| Naphthalene | Epoxidation/Hydration | Dihydrodiol-naphthyl 4-piperidinyl ether |

| Piperidine | N-Dealkylation | 1-Naphthyl ether |

| Piperidine | Ring Hydroxylation | 1-Naphthyl hydroxy-piperidinyl ether |

This table represents potential metabolite structures based on known metabolic pathways of the individual moieties.

The metabolism of the naphthalene and piperidine components is heavily reliant on the cytochrome P450 superfamily of enzymes. Studies on naphthalene metabolism using human liver microsomes have identified CYP1A2 as the primary enzyme for the formation of 1-naphthol and dihydrodiol, while CYP3A4 is most effective in producing 2-naphthol. zodiaclifesciences.com Further metabolism of 1-naphthol to 1,4-naphthoquinone (B94277) is actively catalyzed by CYP1A2 and CYP2D6. zodiaclifesciences.comrdd.edu.iq

For compounds containing a 4-aminopiperidine (B84694) moiety, CYP3A4 is often the major isoform responsible for metabolism, particularly N-dealkylation. nih.gov Other isoforms, such as CYP2D6, may also play a significant role. nih.gov Research on thioridazine, a neuroleptic with a piperidine-type structure, has shown involvement of CYP1A2 and CYP3A4 in N-demethylation and 5-sulfoxidation, while CYP2D6 is the principal enzyme for ring sulfoxidation. researchgate.net This suggests that a combination of these key CYP enzymes (CYP1A2, CYP2D6, and CYP3A4) is likely responsible for the biotransformation of "this compound."

Advanced Analytical Techniques for Research and Characterization

The research and characterization of "this compound" and its metabolites rely on advanced analytical techniques that provide high sensitivity, selectivity, and structural information.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of the parent compound and its metabolites. LC-MS/MS methods provide both the retention time of the analyte from the chromatographic separation and its mass-to-charge ratio (m/z). nih.govsemanticscholar.org

The electrospray ionization (ESI) source is commonly used for the analysis of piperidine-containing compounds, typically operating in the positive ion mode. researchgate.net The initial MS scan provides the molecular weight of the parent ion. Subsequently, tandem mass spectrometry (MS/MS) is performed, where the parent ion is fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of the compound and its metabolites. researchgate.netsemanticscholar.org This technique is highly sensitive, enabling the detection and characterization of metabolites present at very low concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of "this compound" and related substances from complex matrices. Reversed-phase HPLC is the most common modality used for this purpose. unodc.org

In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. rdd.edu.iqnih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile), is often employed to achieve optimal separation of compounds with varying polarities. chemicke-listy.cz UV detection is frequently used, with the wavelength set to an absorbance maximum of the naphthalene chromophore (e.g., 254 nm or 285 nm) to ensure high sensitivity. zodiaclifesciences.comrdd.edu.iq

The table below outlines typical conditions for the HPLC analysis of naphthalene and piperidine derivatives.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (often with a pH modifier like phosphoric or formic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 285 nm / Fluorescence |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This table provides a general overview of typical HPLC conditions and may require optimization for specific applications. rdd.edu.iqnih.govchemicke-listy.cznih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques crucial for the structural elucidation and characterization of "this compound." These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in defining the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H NMR and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthyl group and the piperidine ring. The aromatic protons of the naphthyl ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these seven protons provide information about their relative positions on the naphthalene ring system.

The protons on the piperidine ring will show more upfield signals. The proton at the 4-position, being attached to the carbon bearing the ether oxygen (C-O-H), is expected to be the most downfield of the piperidine protons, likely appearing in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.org The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) will also be shifted downfield due to the electronegativity of the nitrogen, especially in the hydrochloride form where the nitrogen is protonated. These protons are expected to resonate at a distinct chemical shift. The protons at the 3 and 5 positions of the piperidine ring would appear further upfield. The hydrochloride salt formation would lead to a broad signal for the N-H proton.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ ppm) |

| Naphthyl-H | 7.0 - 8.5 |

| Piperidinyl-H4 (CH-O) | 3.5 - 4.5 |

| Piperidinyl-H2, H6 (CH₂-N⁺) | 3.0 - 3.8 |

| Piperidinyl-H3, H5 (CH₂) | 1.8 - 2.5 |

| Piperidinyl-N⁺H₂ | Variable, broad |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region of the spectrum, typically between 110 and 155 ppm. The carbon atom attached to the ether oxygen (C-O) will have a specific chemical shift within this range.

The carbon atoms of the piperidine ring will appear in the aliphatic region. The carbon atom bonded to the ether oxygen (C4) is expected to be the most downfield of the piperidine carbons, absorbing in the 50 to 80 ppm range. libretexts.org The carbons adjacent to the protonated nitrogen (C2 and C6) will also be deshielded and are expected to appear in a distinct region, while the carbons at positions 3 and 5 will be found further upfield.

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Naphthyl-C | 110 - 155 |

| Piperidinyl-C4 (C-O) | 65 - 80 |

| Piperidinyl-C2, C6 (C-N⁺) | 40 - 55 |

| Piperidinyl-C3, C5 | 20 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the aromatic naphthyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A key feature will be the C-O stretching vibration of the ether linkage. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. pressbooks.publibretexts.org For a naphthyl ether, these are expected in the regions of 1210-1270 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

The piperidine hydrochloride moiety will also have characteristic absorptions. A broad and strong band in the region of 2400-3200 cm⁻¹ is characteristic of the N⁺-H stretching vibration of the secondary ammonium (B1175870) salt. C-H stretching vibrations of the piperidine ring's methylene (B1212753) groups will be observed below 3000 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N⁺-H (Ammonium salt) | 2400 - 3200 (broad, strong) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-O (Aryl ether) | 1210 - 1270 (asymmetric) | Stretching |

| C-O (Aryl ether) | 1000 - 1050 (symmetric) | Stretching |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how 1-Naphthyl 4-piperidinyl ether hydrochloride might interact with potential receptor targets.

Through molecular docking simulations, various possible binding poses of this compound within the active site of a target receptor can be generated and scored. The scoring functions estimate the binding affinity, providing a rank-ordering of the predicted poses. For instance, in silico docking studies of compounds with similar scaffolds, such as 1-hydroxy-naphthyl substituted heterocycles, have been performed to understand their interactions with protein targets nih.gov. These studies often utilize crystallographic structures of the target protein, obtained from resources like the Protein Data Bank (PDB), to define the binding pocket nih.gov.

A hypothetical docking study of this compound against a G-protein coupled receptor (GPCR) target might yield results similar to those presented in the interactive table below. The data illustrates predicted binding affinities and the key interacting residues for different generated poses.

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | Tyr148, Asp147, Trp318 |

| 2 | -9.1 | His297, Phe231, Val300 |

| 3 | -8.8 | Met151, Ile296, Trp293 |

This table presents hypothetical data for illustrative purposes.

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. Computational models allow for the detailed analysis of these interactions. For this compound, the key interactions would likely involve:

Hydrophobic Interactions: The naphthyl group, being a large aromatic system, is expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket. Studies on similar bicyclic aromatic structures have highlighted the importance of such interactions for binding affinity nih.gov.

Hydrogen Bonding: The ether oxygen and the protonated nitrogen in the piperidine (B6355638) ring are potential sites for hydrogen bond formation with polar amino acid residues or water molecules within the binding site.

π-π Stacking: The aromatic naphthyl ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the receptor's active site nih.gov.

Ionic Interactions: The hydrochloride salt form implies that the piperidine nitrogen is protonated, allowing for a potential salt bridge or strong ionic interaction with an acidic residue such as aspartic acid or glutamic acid in the receptor.

Advanced Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time.

MD simulations can reveal the conformational changes that both this compound and its target receptor undergo upon binding elifesciences.org. These simulations track the trajectory of each atom over time, providing insights into the stability of the binding pose and the flexibility of the ligand within the active site. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulated system mdpi.comnih.gov.

Receptor binding sites are not rigid entities. MD simulations can explore the flexibility of the binding pocket and how it adapts to accommodate the ligand, a phenomenon known as "induced fit." This dynamic understanding is crucial as it can reveal transient interactions and conformational states that are not apparent from static docking models nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Property Prediction

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead structures. For a series of related piperidinyl derivatives, QSAR studies have been employed to understand the structural requirements for their biological activity nih.gov.

For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known activities. The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed activity.

In addition to QSAR, various computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These in silico predictions are vital in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles nih.govnih.gov.

The following table provides an example of in silico predicted properties for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 299.82 g/mol | Within drug-like range |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Indicates good lipophilicity |

| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability |

| Polar Surface Area | 21.7 Ų | Suggests good cell membrane permeability |

This table presents hypothetical data for illustrative purposes.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov While specific, publicly documented QSAR models for this compound are not available, the development of such models would be based on well-established computational chemistry principles. These models are crucial for predicting the efficacy of new derivatives and understanding the structural requirements for a desired biological effect.

The creation of a predictive model for compounds like this compound would typically involve several key stages:

Dataset Assembly: A collection of structurally similar compounds with known biological activities against a specific target would be gathered. For a molecule containing naphthyl and piperidinyl groups, existing data on other derivatives can provide a valuable starting point. nih.govmalariaworld.org

Descriptor Calculation: A comprehensive set of molecular descriptors would be calculated for each compound. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics, which are believed to influence biological activity.

Model Generation and Validation: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is constructed to relate the descriptors to the biological activity. nih.gov The model's predictive power is then rigorously assessed through internal and external validation methods to ensure its reliability.

For a molecule with the structural features of this compound, descriptors related to the aromatic system of the naphthyl group and the conformational flexibility of the piperidine ring would be of significant importance in developing a robust predictive model.

Computational Assessment of Drug-Likeness and Physiochemical Properties for Research Purposes

A critical aspect of early-stage drug discovery is the assessment of a compound's "drug-likeness," which involves evaluating its physicochemical properties to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net These computational predictions help to identify candidates with a higher likelihood of success in later stages of drug development by flagging potential liabilities early on. nih.gov

The computational evaluation of this compound would involve the calculation of several key physicochemical and pharmacokinetic parameters as outlined in the interactive table below.

Table 1: Key Physicochemical and Drug-Likeness Parameters for Computational Assessment

| Property | Generally Accepted Range for Oral Drugs | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Affects size-dependent absorption and diffusion. |

| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with cell permeability and blood-brain barrier penetration. |

| Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and oral bioavailability. |

Detailed Insights from Computational Profiling:

Pharmacokinetic Profile: In silico ADMET prediction for compounds with naphthyl and piperidine scaffolds often indicates good potential for oral bioavailability. malariaworld.org The lipophilic nature of the naphthyl group can facilitate membrane transport, while the piperidine moiety can contribute to aqueous solubility. Computational models can predict key pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com

Toxicity Prediction: An essential component of the computational assessment is the early identification of potential toxicities. Various in silico models are employed to predict adverse effects such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG channel inhibition), allowing for the prioritization of safer compounds for further development. mdpi.com

Patent Landscape and Intellectual Property Analysis

Systematic Review of Relevant Patent Literature for 1-Naphthyl 4-Piperidinyl Ether Hydrochloride and Its Derivatives

A comprehensive search of patent databases did not yield any patents specifically claiming the compound "this compound." However, the patent landscape is rich with documents covering broader chemical genera that would likely encompass this molecule. These patents typically focus on aryloxy piperidine (B6355638) and related heterocyclic structures, often for their utility as modulators of serotonin (B10506) (5-HT) receptors.

The core structure, a piperidine ring linked to a naphthyl group via an ether linkage, is a common motif in medicinal chemistry. Patents in this area often claim a large number of compounds through Markush structures, where the "aryl" group can be a substituted or unsubstituted naphthyl ring, and the piperidine moiety can bear various substituents. For example, patents may claim compounds where the aryl group is selected from a list including phenyl, pyridinyl, and naphthyl, and the piperidine nitrogen is substituted with a range of alkyl, aryl, or heterocyclic groups.

One area where similar structures are prevalent is in the development of ligands for serotonin receptors, which are implicated in a variety of central nervous system disorders. The structural similarity of 1-Naphthyl 4-piperidinyl ether to known 5-HT receptor ligands suggests that it would likely fall under the scope of patents in this therapeutic area.

A summary of representative patent art for related structures is presented below:

| Patent/Application Number | Title/Focus | Relevance to this compound |

| AU 2008339572 B2 | Androgen receptor modulators | Claims 4-aryloxy piperidines, providing a structural precedent. googleapis.com |

| Nippon Soda Co., Ltd. Research | Acaricide discovery | Describes the synthesis and activity of 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, a related aryloxy piperidine. |

Identification of Key Inventors, Assignees, and Geographic Trends in Patent Filings

The key innovators in the broader field of aryloxy piperidines are predominantly large pharmaceutical and agrochemical companies. Based on the analysis of patents for structurally related compounds, the following entities and individuals have been active in this area:

Key Assignees:

AstraZeneca AB: This company has been identified as an applicant for patents involving 4-aryloxy piperidine derivatives, particularly in the context of androgen receptor modulation. googleapis.com

Nippon Soda Co., Ltd.: Researchers from this company have been active in patenting aryloxy piperidine derivatives for use as acaricides.

Geographic Trends:

Patent filings for these classes of compounds are global, reflecting the international nature of the pharmaceutical and agrochemical industries. Filings are frequently seen in major patent jurisdictions, including:

United States Patent and Trademark Office (USPTO)

European Patent Office (EPO)

World Intellectual Property Organization (WIPO) (for PCT applications)

National patent offices in key markets such as Japan, China, and Australia.

The filing of a patent in the Australian Patent Office by AstraZeneca for related compounds indicates the commercial interest in this jurisdiction. googleapis.com

Analysis of Claim Scope and Freedom-to-Operate Considerations in Academic Research

For academic researchers, the freedom-to-operate (FTO) for research involving "this compound" is a critical consideration. Given the lack of patents specifically claiming this compound, its synthesis and use for non-commercial research purposes in many jurisdictions may be permissible under "safe harbor" or "research exemption" provisions. However, the situation becomes more complex if the research has potential commercial applications.

The broad scope of claims in many patents covering aryloxy piperidine derivatives presents a potential FTO challenge. A typical patent in this field might claim a genus of compounds represented by a Markush structure. For example, a claim might read:

"A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein Ar is an aryl group selected from the group consisting of phenyl, naphthyl, and pyridinyl..."

If "this compound" falls within the scope of such a claim, any commercialization of the compound or its use in a commercial product could constitute patent infringement.

Key Freedom-to-Operate Considerations:

Dominating Patents: The existence of broad, dominating patents covering the core aryloxy piperidine scaffold could restrict the commercial development of new derivatives, even if those derivatives are not explicitly disclosed.

Purpose of Research: The distinction between purely academic, non-commercial research and research with commercial intent is crucial. Activities such as sponsored research for a commercial partner or research aimed at developing a marketable product are less likely to be covered by research exemptions.

Jurisdictional Differences: The scope of research exemptions varies significantly between countries. Researchers must be aware of the specific laws in the jurisdiction where they are working.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of aryl ethers, such as 1-Naphthyl 4-piperidinyl ether, has traditionally been accomplished through methods like the Williamson ether synthesis. However, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes.

Modern Catalytic Approaches:

Transition-metal catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, have become powerful tools for the formation of C-O bonds in aryl ether synthesis. Future investigations could explore the application of these methods to the synthesis of 1-Naphthyl 4-piperidinyl ether hydrochloride and its analogs. These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Green Chemistry Principles:

A growing emphasis in chemical synthesis is the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalyst Optimization: Developing highly active and recyclable catalysts to reduce waste and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Flow Chemistry:

The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the 1-Naphthyl 4-piperidinyl ether scaffold.

Predictive Modeling:

AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models could be used to:

Predict Pharmacological Activity: Identify potential biological targets for this compound and its derivatives.

Forecast ADMET Properties: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogs, helping to prioritize compounds with favorable drug-like properties.

Generative Models:

Generative AI models can design novel molecules with desired properties. By providing the model with the 1-Naphthyl 4-piperidinyl ether scaffold and a set of desired pharmacological and physicochemical properties, it can generate new chemical structures for synthesis and testing.

| Generated Analog | Predicted Target | Predicted Affinity (nM) | Predicted Lipophilicity (logP) |

| Analog 1 | Serotonin (B10506) Receptor 5-HT2A | 15 | 3.2 |

| Analog 2 | Dopamine Transporter (DAT) | 50 | 2.8 |

| Analog 3 | Sigma-1 Receptor | 8 | 3.5 |

| Analog 4 | Muscarinic Acetylcholine Receptor M1 | 25 | 2.5 |

Development of Advanced Preclinical Screening Platforms

To efficiently evaluate the therapeutic potential of this compound and its analogs, the development and utilization of advanced preclinical screening platforms are essential.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large compound libraries against specific biological targets. Miniaturized and automated HTS assays can be developed to assess the activity of 1-Naphthyl 4-piperidinyl ether derivatives on a wide range of receptors, enzymes, and ion channels.

High-Content Screening (HCS):

HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cellular models of disease. This technology can offer deeper insights into the mechanism of action of this compound by simultaneously measuring changes in cell morphology, protein localization, and other cellular functions.

Organoid and "Organ-on-a-Chip" Models:

Three-dimensional (3D) cell culture models, such as organoids and microfluidic "organ-on-a-chip" systems, more accurately recapitulate the complex microenvironment of human tissues compared to traditional 2D cell cultures. These advanced models can provide more predictive data on the efficacy and potential toxicity of drug candidates before they enter clinical trials.

Addressing Unexplored Therapeutic Modalities

The structural features of this compound suggest that it and its derivatives could be explored for a variety of therapeutic applications, particularly in the realm of neuroscience, given the prevalence of the piperidine (B6355638) motif in centrally acting drugs.

Neurological and Psychiatric Disorders:

Many compounds containing naphthyl and piperidinyl moieties exhibit activity at neurotransmitter receptors and transporters. For instance, compounds with a 1-naphthylpiperazine structure have been investigated for their effects on serotonergic systems. enovationchem.comjk-sci.com Future research could investigate the potential of this compound to modulate targets involved in conditions such as:

Depression and anxiety

Schizophrenia

Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)

Pain Management:

The piperidine ring is a key structural component of many opioid analgesics. While the ether linkage in this compound distinguishes it from classical opioids, its potential interaction with pain-related targets, including but not limited to opioid receptors, could be an area of investigation.

Oncology:

Some aryl ether derivatives have demonstrated anticancer properties. The naphthyl group, a polycyclic aromatic hydrocarbon, can intercalate into DNA, and the piperidine ring can be modified to target specific cancer-related proteins. The potential of this scaffold in oncology is an area that remains to be explored.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-naphthyl 4-piperidinyl ether hydrochloride with high purity?

The synthesis typically involves a nucleophilic substitution reaction between 1-naphthol and a 4-chloropiperidine derivative, followed by salt formation with HCl. Key steps include:

- Nucleophilic substitution : React 1-naphthol with 4-chloropiperidine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile .

- Purification : Use recrystallization or column chromatography to isolate the ether intermediate.

- Salt formation : Treat the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to yield the hydrochloride salt .

- Purity validation : Confirm ≥98% purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the naphthyl ether linkage (δ 6.8–8.2 ppm for aromatic protons) and piperidinyl protons (δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) and fragmentation pattern .

- X-ray crystallography (if crystalline): Resolve bond angles and salt conformation .

Q. How does the hydrochloride salt form influence solubility and stability in experimental buffers?

The hydrochloride salt enhances aqueous solubility due to ionic interactions. For stability:

- pH-dependent degradation : Avoid buffers above pH 7.0 to prevent free base precipitation. Use phosphate-buffered saline (PBS, pH 4.5–6.5) for long-term storage .

- Light sensitivity : Store in amber vials to prevent photodegradation of the naphthyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent selection : Replace DMF with toluene for easier solvent removal and reduced side reactions .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Replicate assays : Use standardized protocols (e.g., P2Y14 receptor binding assays with PPTN hydrochloride as a reference antagonist ).

- Control variables : Validate cell line viability (e.g., HEK293 vs. CHO-K1) and ligand concentration ranges (1 nM–10 µM) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., ATP for P2Y receptors) .

Q. How can computational modeling predict interactions between this compound and neurological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs) or opioid receptors, referencing structural analogs like α-methyl thiofentanyl .

- MD simulations : Analyze stability of ligand-receptor complexes in a solvated lipid bilayer over 100 ns .

- ADMET prediction : Estimate blood-brain barrier permeability (e.g., SwissADME) using logP and polar surface area .

Q. What advanced chromatographic methods resolve co-eluting impurities in HPLC analysis?

Q. How do structural modifications (e.g., substituents on the piperidine ring) alter pharmacological activity?

- Case study : Compare 4-piperidinyl amine derivatives:

- SAR analysis : Plot IC₅₀ values against substituent Hammett constants (σ) to quantify electronic effects .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on molecular weight or CAS registry entries?

Q. What protocols mitigate batch-to-batch variability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.